Cas no 16629-41-7 (4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol)

4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methylphenyl group at the 4-position and a pyridin-4-yl group at the 5-position, along with a thiol functional group at the 3-position. This structure confers potential utility in medicinal chemistry and materials science due to its ability to act as a versatile scaffold for further derivatization. The presence of both aromatic and heteroaromatic moieties enhances its binding affinity in biological systems, while the thiol group offers reactivity for conjugation or coordination chemistry. Its well-defined synthetic pathway ensures reproducibility for research applications.
4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol structure
16629-41-7 structure
Product Name:4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS No:16629-41-7
MF:C14H12N4S
MW:268.336880683899
MDL:MFCD03651673
CID:203937
PubChem ID:969943
Update Time:2025-10-20

4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-methylphenyl)-5-(4-pyridinyl)-
    • 4-(2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
    • 5-PYRIDIN-4-YL-4-O-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL
    • 4-(2-methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • 4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
    • 4H-1,2,4-triazole-3-thiol, 4-(2-methylphenyl)-5-(4-pyridinyl)-
    • CHEBI:121302
    • Z56276872
    • HMS2388H18
    • CHEMBL1607485
    • SR-01000275874
    • EN300-03277
    • 16629-41-7
    • MFCD03651673
    • SMR000076548
    • AKOS000116419
    • BDBM47707
    • Q27209836
    • cid_969943
    • SR-01000275874-1
    • SDCCGMLS-0064433.P001
    • 4-(o-tolyl)-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione
    • MLS000050578
    • 5-(Pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazole-3-thiol
    • 4-(2-methylphenyl)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • DTXSID10359556
    • AA-504/34798015
    • G23672
    • STL277164
    • MDL: MFCD03651673
    • Inchi: 1S/C14H12N4S/c1-10-4-2-3-5-12(10)18-13(16-17-14(18)19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19)
    • InChI Key: VDOCMXPONDDKGI-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C2C=CN=CC=2)N1C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 268.07846
  • Monoisotopic Mass: 268.07826757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 43.6

4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>

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4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Suppliers

Amadis Chemical Company Limited
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(CAS:16629-41-7)4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Order Number:A1234532
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:52
Price ($):342
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Additional information on 4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Professional Introduction to Compound with CAS No. 16629-41-7 and Product Name: 4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The compound identified by the CAS number 16629-41-7 and the product name 4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a triazole core linked to a phenyl and pyridine moiety, has garnered attention due to its unique structural and functional properties. The molecular architecture of this compound positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.

At the heart of this compound's potential lies its triazole ring system, which is well-documented for its role in enhancing binding affinity and stability in various pharmacological contexts. The presence of a 2-Methylphenyl substituent at the 4-position of the triazole ring introduces hydrophobic interactions, which can modulate the compound's solubility and bioavailability. This feature is particularly crucial in medicinal chemistry, where optimizing pharmacokinetic profiles is essential for effective drug development.

The pyridin-4-yl group at the 5-position of the triazole ring adds another layer of complexity to the molecule. Pyridine derivatives are widely recognized for their role as bioisosteres, capable of substituting other heterocyclic or aromatic systems while maintaining or improving biological activity. In this context, the pyridine moiety in 4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol may contribute to enhanced receptor binding or altered metabolic pathways, making it a valuable component in designing novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions. The combination of quantum mechanical calculations and molecular dynamics simulations has been instrumental in understanding how 4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol interacts with biological targets. These studies have highlighted the potential of this compound as an inhibitor or modulator in various disease pathways. For instance, preliminary computational studies suggest that the compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression.

In vitro experiments have further validated these theoretical predictions. Researchers have employed high-throughput screening techniques to assess the biological activity of 4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol against a panel of enzymes and receptors. Notably, the compound has shown promising results in inhibiting key enzymes such as COX-2 and certain kinases associated with tumor growth. These findings align with recent literature that underscores the importance of triazole derivatives in developing anti-inflammatory and anticancer agents.

The synthesis of 4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol represents a testament to the progress in synthetic organic chemistry. Modern synthetic methodologies have enabled chemists to construct complex heterocyclic frameworks with high precision and yield. The use of palladium-catalyzed cross-coupling reactions has been particularly advantageous in forming carbon-carbon bonds between the phenyl and pyridine moieties while maintaining functional group integrity. This approach not only streamlines the synthesis but also enhances scalability for potential industrial applications.

The chemical stability of this compound is another critical factor that influences its suitability for pharmaceutical use. The triazole ring is known for its robustness under various conditions, which is advantageous for storage and formulation purposes. Additionally, the presence of sulfur at the 3-position introduces potential sites for further derivatization, allowing for customization based on specific therapeutic needs. Such flexibility is highly valued in drug development pipelines where rapid iteration and optimization are essential.

Evaluation of pharmacokinetic properties is integral to assessing the clinical relevance of any novel compound. Studies on 4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have begun to address parameters such as absorption, distribution, metabolism, and excretion (ADME). Initial data suggest favorable solubility characteristics that could facilitate oral administration or dermal delivery systems. Furthermore, preliminary toxicology assessments indicate low acute toxicity profiles at tested doses, raising optimism about its safety profile if further validated through comprehensive studies.

The integration of machine learning models into drug discovery workflows has accelerated the identification of promising candidates like 16629-41-7 derivatives. These models leverage vast datasets to predict biological activity with remarkable accuracy before experimental validation becomes necessary. By correlating structural features with known bioactivities, machine learning algorithms can prioritize compounds that are most likely to succeed in later stages of development—a process that significantly reduces time-to-market for new therapeutics.

Future directions for research on this compound include exploring its potential as a scaffold for structure-based drug design (SBDD). By leveraging crystallographic data from target proteins, medicinal chemists can optimize interactions between 16629-41-7 derivativesand their binding sites through rational design principles.* This approach holds promise not only for enhancing potency but also minimizing off-target effects—a critical consideration in modern drug development.*

The broader significance*of advances like those involving *16629–41–7 extends beyond individual compounds.* They exemplify how interdisciplinary collaboration—combining expertise from organic synthesis,* computational biology,* pharmacology,*and* medicinal chemistry—can drive innovation*in pharmaceutical sciences.* As research continues,*the full therapeutic potential*of *this*triazole derivative will likely become clearer,*offering new avenues*for treating challenging diseases.*

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Amadis Chemical Company Limited
(CAS:16629-41-7)4-(2-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
A1234532
Purity:99%
Quantity:1g
Price ($):342
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